1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
Description
1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride (CAS 138-37-4), also known as mafenide hydrochloride, is a sulfonamide derivative with a molecular formula of C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . It features a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and a methanesulfonamide (-SO₂NH₂) moiety. This compound is historically recognized for its antibacterial properties, particularly in treating burn wounds, owing to its inhibition of bacterial folate synthesis .
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-5-7-1-3-8(4-2-7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFBIIOIVWHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854637-10-8 | |
| Record name | [4-(aminomethyl)phenyl]methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize the yield. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Scientific Research Applications
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Chemistry
- Reagent in Organic Synthesis : Utilized for the preparation of various derivatives and intermediates, facilitating complex organic reactions.
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Biology
- Biochemical Assays : Employed in studies involving enzyme inhibition and protein interactions, contributing to the understanding of biochemical pathways.
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Medicine
- Therapeutic Investigations : Explored for potential anti-inflammatory and anticancer properties. Its mechanism involves enzyme inhibition which can alter physiological processes.
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Industry
- Material Development : Used in the formulation of new materials and chemical processes, showcasing its versatility beyond biological applications.
Research indicates that 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride exhibits several therapeutic properties:
- Anti-inflammatory Activity : Demonstrated potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies show it may inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231).
- Enzyme Targeting : Promising results in targeting enzymes linked to neurodegenerative disorders such as Alzheimer’s disease.
In Vitro Studies
- The compound has shown effectiveness in inhibiting specific enzymes associated with disease processes. For instance, it inhibits neutral sphingomyelinase 2 (nSMase2), implicated in neurodegeneration .
Case Studies
- A study highlighted its effectiveness against various cancer cell lines with IC50 values ranging from 0.50 to 3.58 µM, indicating significant antiproliferative effects.
- Another investigation focused on its anti-inflammatory properties, comparing its efficacy to established anti-inflammatory drugs like indomethacin .
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-[4-(Aminomethyl)phenyl]methanesulfonamide | Antiproliferative (breast cancer) | 0.50 - 3.58 |
| Indomethacin | Anti-inflammatory | Reference |
| PDDC (nSMase2 Inhibitor) | Neuroprotection (Alzheimer's model) | Not specified |
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Sotalol Hydrochloride (CAS 959-24-0)
Structure: N-[4-[1-Hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide hydrochloride. Molecular Formula: C₁₂H₂₁ClN₂O₃S; Molecular Weight: 308.82 g/mol. Key Differences:
- Sotalol retains the methanesulfonamide-phenyl core but introduces a β-hydroxyethyl-isopropylamino side chain. This structural addition confers beta-adrenergic receptor antagonism (beta-blocker activity) and potassium channel blocking effects, making it a class II/III antiarrhythmic agent .
- Therapeutic Use : Unlike mafenide’s antibacterial role, sotalol is used for cardiac arrhythmias .
Pharmacokinetics : The hydroxy and isopropyl groups enhance water solubility and receptor binding affinity, whereas mafenide’s simpler structure favors topical application .
4-(Methylsulphonyl)benzylamine Hydrochloride
Structure: [4-(Methylsulfonyl)phenyl]methanaminium chloride. Molecular Formula: C₈H₁₂ClNO₂S; Molecular Weight: 221.70 g/mol. Key Differences:
N-[4-[[1-(3-Quinolinylmethyl)-4-piperidinyl]carbonyl]phenyl]methanesulfonamide Dihydrochloride (CAS 113559-81-2)
Structure: A complex derivative with a quinolinylmethyl-piperidinylcarbonyl substituent. Molecular Formula: C₂₃H₂₇Cl₂N₃O₃S; Molecular Weight: 520.45 g/mol. Key Differences:
1-(4-Aminophenyl)-N-methylmethanesulfonamide Hydrochloride (CAS 88918-84-7)
Structure: Features an N-methylated sulfonamide and a para-aminophenyl group. Molecular Formula: C₈H₁₃ClN₂O₂S; Molecular Weight: 236.72 g/mol. Key Differences:
Deuterated Sotalol (Sotalol-D7 Hydrochloride, CAS 1398065-65-0)
Structure : Isotopically labeled sotalol with seven deuterium atoms.
Molecular Weight : ~315.89 g/mol.
Key Differences :
- Deuterium substitution at key positions slows metabolic degradation, making it valuable as an analytical internal standard in pharmacokinetic studies .
Structural and Functional Comparison Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The sulfonamide group is critical for antibacterial activity in mafenide, while hydrophilic side chains (e.g., in sotalol) enable cardiovascular targeting . Lipophilic modifications (e.g., quinoline in CAS 113559-81-2) may enhance blood-brain barrier penetration but reduce renal clearance .
- Solubility and Stability :
Biological Activity
1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride, known for its potential therapeutic applications, is a sulfonamide compound that has garnered attention due to its biological activity. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H12N2O2S•HCl
- Molecular Weight : 236.72 g/mol
- CAS Number : 854637-10-8
The synthesis typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with hydrochloric acid, conducted under controlled conditions to ensure purity and yield. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential biological activities.
This compound interacts with specific molecular targets within biological systems. It primarily binds to enzymes and proteins, modulating their activity and influencing cellular processes. This compound has shown promise in various biological applications, particularly in enzyme kinetics and protein interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of 4-(aminomethyl)benzamides have been evaluated for their efficacy against Ebola and Marburg viruses. Compounds similar to this compound demonstrated effective inhibition of viral entry in Vero cells, with EC50 values below 10 μM for both viruses . This suggests a broad-spectrum antiviral activity that warrants further investigation.
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study evaluating various sulfonamide derivatives indicated significant antiproliferative effects on human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, demonstrating considerable cytotoxicity against tumor cells .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa | 0.33 | High |
| A2780 | 0.62 | Moderate |
| MCF-7 | 1.30 | High |
Enzyme Inhibition
This compound has been explored for its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against CA IX, suggesting their potential use in cancer therapy .
Case Studies
- Ebola Virus Inhibition : A study identified several aminomethyl-benzamide derivatives that effectively inhibited the entry of EBOV pseudovirions in Vero cells. The findings indicated that structural modifications could enhance antiviral potency .
- Antiproliferative Evaluation : Research on sulfonamide derivatives showed that modifications in side chains significantly impacted antiproliferative activity against cancer cell lines. For example, the presence of specific alkyl groups improved cytotoxicity against HeLa cells compared to other derivatives .
Q & A
Q. What are the established synthetic pathways for 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride, and what reaction parameters are critical for yield optimization?
Synthesis typically involves multi-step reactions, including sulfonamide bond formation and subsequent amine functionalization. Key steps include:
- Sulfonylation : Reacting 4-(aminomethyl)benzylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate .
- Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous ethanol, followed by recrystallization to ensure purity .
- Critical Parameters : Temperature control during sulfonylation (to prevent side reactions), solvent selection (e.g., DMF for solubility vs. dichloromethane for phase separation), and stoichiometric ratios (e.g., 1.2:1 molar excess of methanesulfonyl chloride) .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Verify the presence of the aminomethyl group (δ 3.8–4.2 ppm, singlet for -CH₂NH₂) and sulfonamide protons (δ 7.3–7.8 ppm, aromatic protons adjacent to sulfonyl) .
- ¹³C NMR : Confirm sulfonamide carbonyl resonance at δ 110–115 ppm and aromatic carbons at δ 125–140 ppm .
- Mass Spectrometry (MS) : ESI-MS should show the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₉H₁₃ClN₂O₂S: 272.73 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts from incomplete reactions .
Advanced Research Questions
Q. How can computational chemistry be leveraged to optimize reaction pathways and predict regioselectivity in sulfonamide derivatization?
- Reaction Path Search : Apply quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for sulfonamide bond formation .
- Solvent Effects : Use COSMO-RS simulations to predict solvent-solute interactions, optimizing solvent selection (e.g., DMF vs. THF) for improved reaction kinetics .
- Regioselectivity Analysis : Compare Fukui indices for aromatic protons to predict electrophilic substitution sites during functionalization .
Q. How should researchers resolve contradictions in spectral data, such as unexpected splitting in NMR peaks or anomalous mass spectrometry signals?
- NMR Artifacts : For split aromatic protons, consider dynamic effects (e.g., restricted rotation due to steric hindrance from the sulfonamide group) or paramagnetic impurities. Use variable-temperature NMR to distinguish between these effects .
- MS Anomalies : Isotopic patterns (e.g., chlorine in HCl salt) must align with theoretical distributions. Deviations may indicate incomplete salt formation or contamination. Cross-validate with elemental analysis (C, H, N, S) .
- Chromatographic Purity : If HPLC shows multiple peaks, scale up the reaction and isolate fractions for independent characterization to identify side products (e.g., over-sulfonylated byproducts) .
Q. What strategies are effective for designing bioactivity studies to evaluate this compound’s potential as a protease inhibitor or receptor modulator?
- Target Selection : Prioritize targets with structural homology to known sulfonamide-binding proteins (e.g., carbonic anhydrase, matrix metalloproteinases) using sequence alignment tools like BLAST .
- Assay Design :
- Enzymatic Assays : Use fluorescence-based assays (e.g., quenched substrates for proteases) to measure IC₅₀ values under physiological pH and temperature .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and monitor intracellular localization via confocal microscopy .
- Data Validation : Compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to establish structure-activity relationships .
Methodological Considerations
Q. What experimental protocols are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time during scale-up .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent volume, stirring rate) and identify robust operating ranges .
- Crystallization Optimization : Screen anti-solvents (e.g., diethyl ether, hexane) using a Crystal16® platform to maximize hydrochloride salt yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
